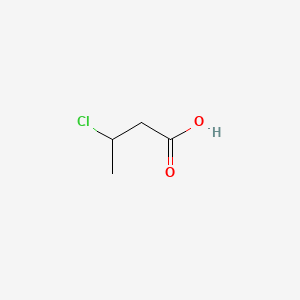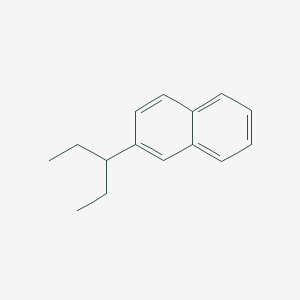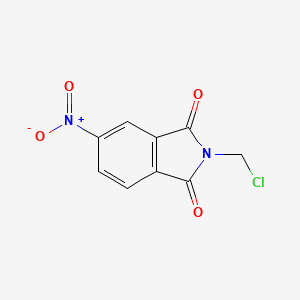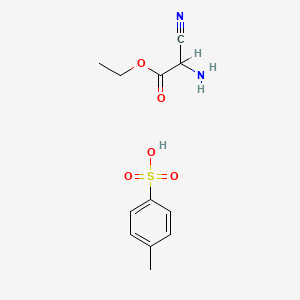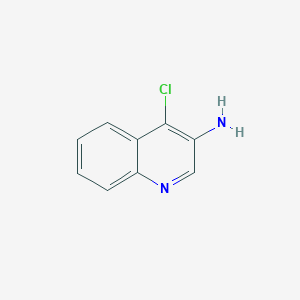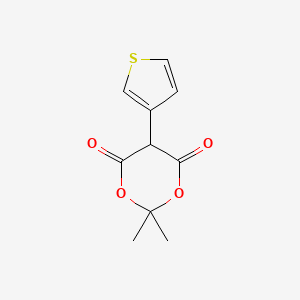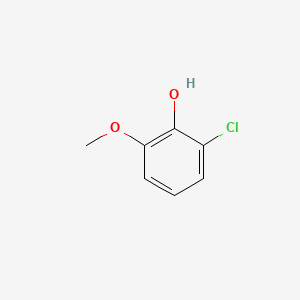
2-Chlor-6-methoxyphenol
Übersicht
Beschreibung
2-Chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxyphenol consists of a phenol ring with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 .
Physical And Chemical Properties Analysis
2-Chloro-6-methoxyphenol is a solid substance at ambient temperature . It has a molecular weight of 158.58 .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Naturstoffen
2-Chlor-6-methoxyphenol: ist ein wertvoller Baustein bei der Synthese von bioaktiven Naturstoffen. Seine molekulare Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, die zur Bildung komplexer Moleküle mit potenziellen biologischen Aktivitäten führen können. Zum Beispiel kann es zur Synthese von Verbindungen mit Antitumor- und entzündungshemmenden Eigenschaften verwendet werden .
Entwicklung von leitfähigen Polymeren
Diese Verbindung spielt eine entscheidende Rolle bei der Entwicklung von leitfähigen Polymeren. Ihre phenolische Struktur ist förderlich für Polymerisationsreaktionen, die für die Herstellung von Materialien unerlässlich sind, die Elektrizität leiten können. Diese Polymere finden Anwendungen in der Elektronik, z. B. bei der Herstellung von organischen Leuchtdioden (OLEDs) .
Produktion von Kunststoffen, Klebstoffen und Beschichtungen
Aufgrund ihrer thermischen Stabilität und Flammfestigkeit wird This compound häufig bei der Herstellung von Kunststoffen, Klebstoffen und Beschichtungen verwendet. Es trägt dazu bei, die Haltbarkeit des Materials und die Beständigkeit gegenüber dem Abbau bei hohen Temperaturen zu verbessern .
Antioxidative Anwendungen
Als Antioxidans kann This compound die Oxidation anderer Moleküle verhindern und diese so vor dem Abbau schützen. Diese Eigenschaft ist besonders nützlich in der Lebensmittelindustrie zur Verlängerung der Haltbarkeit von Produkten und in der pharmazeutischen Industrie zur Stabilisierung von Medikamenten .
UV-Absorber
Die Fähigkeit der Verbindung, ultraviolettes (UV-)Licht zu absorbieren, macht sie zu einem hervorragenden Kandidaten für den Einsatz in Sonnenschutzmitteln und anderen Kosmetikprodukten. Es kann auch in Verpackungsmaterialien eingearbeitet werden, um den Inhalt vor UV-induziertem Abbau zu schützen .
Flammschutzmittel
This compound: wird als Flammschutzmittel in verschiedenen Materialien verwendet. Durch die Einarbeitung in Textilien, Möbel und elektronische Geräte kann das Brandrisiko und die Ausbreitung von Flammen deutlich reduziert werden .
Medizinische Bildgebung
Forscher haben This compound zur Synthese isomerer Methoxy-Analoga von Nimesulid verwendet, die als Radiotracer-Kandidaten für die bildgebende Darstellung der Expression von Cyclooxygenase-2 (COX-2) im Gehirn dienen. Diese Anwendung ist entscheidend für die Untersuchung von Entzündungen und Krebs .
Synthetische Methoden
Es wurden innovative synthetische Methoden unter Verwendung von This compound entwickelt, wie z. B. nucleophile aromatische Substitutionen und metallkatalysierte Kreuzkupplungsreaktionen. Diese Methoden sind grundlegend für die Herstellung komplexer organischer Moleküle für verschiedene wissenschaftliche Anwendungen .
Safety and Hazards
The safety information for 2-Chloro-6-methoxyphenol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that phenolic compounds, which include 2-chloro-6-methoxyphenol, often interact with proteins and enzymes in biological systems .
Mode of Action
Phenolic compounds are known to interact with biological systems through hydrogen bonding and hydrophobic interactions . They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can protect cells from oxidative stress, which can lead to cell damage and disease .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from damage caused by harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-methoxyphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Chloro-6-methoxyphenol are not fully understood yet. It is known that phenolic compounds, in general, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways. For instance, phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body .
Cellular Effects
The specific cellular effects of 2-Chloro-6-methoxyphenol are currently unknown. Phenolic compounds can influence cell function in several ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, some phenolic compounds have been found to inhibit the expression of certain genes, thereby influencing cellular functions .
Molecular Mechanism
The exact molecular mechanism of action of 2-Chloro-6-methoxyphenol is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules. These interactions could involve binding to these molecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-6-methoxyphenol in laboratory settings are not well-documented. It is known that phenolic compounds can have long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxyphenol at different dosages in animal models are not well-studied. It is known that the effects of phenolic compounds can vary with dosage. At high doses, some phenolic compounds can have toxic or adverse effects .
Metabolic Pathways
Phenolic compounds can interact with various enzymes and cofactors, influencing metabolic pathways .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, influencing their localization and accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-chloro-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZALXFCHDRHZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222700 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72403-03-3 | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-chloro-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-chloro-6-methoxyphenol in Atonic?
A1: Identifying and quantifying impurities in technical grade products like Atonic is crucial for several reasons. Firstly, it helps ensure the efficacy and consistency of the product. Secondly, it plays a vital role in safety assessments. While 2-chloro-6-methoxyphenol itself might not be currently regulated as a hazardous impurity, its presence needs to be carefully evaluated. Further research can determine its potential effects, whether synergistic, antagonistic, or neutral, when combined with the active ingredient or other impurities.
Q2: What is the concentration of 2-chloro-6-methoxyphenol found in the technical product of Atonic?
A: The provided research indicates that five impurities were identified in the Atonic technical product. While the exact concentration of each impurity is not specified, the study states that the impurities ranged from 0.24% to 10.74% of the total composition. [, ] Further research is needed to determine the precise concentration of 2-chloro-6-methoxyphenol within this range.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



